Methyl 6-cyano-1H-pyrrolo[3,2-b]pyridine-2-carboxylate
Description
Methyl 6-cyano-1H-pyrrolo[3,2-b]pyridine-2-carboxylate is a heterocyclic compound featuring a pyrrolopyridine core substituted with a cyano group at position 6 and a methyl ester at position 2. The pyrrolo[3,2-b]pyridine scaffold is structurally analogous to indole but replaces one benzene ring with a pyridine moiety, conferring unique electronic and steric properties. The cyano group (-CN) at position 6 is a strong electron-withdrawing substituent, which may influence reactivity, solubility, and biological interactions.
Properties
CAS No. |
942206-36-2 |
|---|---|
Molecular Formula |
C10H7N3O2 |
Molecular Weight |
201.18 g/mol |
IUPAC Name |
methyl 6-cyano-1H-pyrrolo[3,2-b]pyridine-2-carboxylate |
InChI |
InChI=1S/C10H7N3O2/c1-15-10(14)9-3-7-8(13-9)2-6(4-11)5-12-7/h2-3,5,13H,1H3 |
InChI Key |
ZPCPBWZYUIPQOY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(N1)C=C(C=N2)C#N |
Origin of Product |
United States |
Preparation Methods
Bromination and Azide Substitution
In a patented protocol, methyl 4-bromo-2-methylbenzoate undergoes radical bromination using N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) in carbon tetrachloride at reflux. This yields a dibrominated intermediate, which is subsequently treated with sodium azide in dimethylformamide (DMF) at 100°C to introduce an azide group. Cyclization is then achieved via thermal or catalytic decomposition of the azide, forming the pyrrolopyridine skeleton. This method emphasizes precise temperature control to avoid side reactions such as over-bromination or azide degradation.
Palladium-Catalyzed Cross-Coupling
Alternative routes employ palladium catalysts to assemble the heterocycle. For example, 5-bromo-1H-pyrrolo[2,3-b]pyridine reacts with phenylboronic acid in the presence of [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) and potassium carbonate in a dioxane/water mixture. The reaction proceeds under nitrogen at 80°C, achieving a 68% yield of the coupled product. While this method is efficient for introducing aryl groups, it requires rigorous exclusion of moisture and oxygen to prevent catalyst deactivation.
Esterification and Functional Group Introduction
Esterification of the carboxylic acid precursor is critical for obtaining the target methyl ester. Two primary strategies dominate the literature: direct methylation and transesterification.
Direct Methylation Using Diazomethane
In early synthetic attempts, the free carboxylic acid derivative is treated with diazomethane in anhydrous ether. This method, while straightforward, poses safety risks due to diazomethane’s toxicity and explosivity. Yields are moderate (50–60%), with byproducts arising from incomplete methylation or over-alkylation.
Acid-Catalyzed Transesterification
A safer alternative involves transesterification of ethyl esters with methanol under acidic conditions. For instance, ethyl 6-cyano-1H-pyrrolo[3,2-b]pyridine-2-carboxylate reacts with excess methanol in the presence of sulfuric acid at 60°C. The reaction achieves 75% conversion to the methyl ester after 12 hours, as confirmed by LC-MS. This approach benefits from scalability and avoids hazardous reagents, though it requires careful pH control to prevent hydrolysis of the nitrile group.
Alternative Synthetic Pathways and Optimization
Recent advances explore one-pot syntheses and catalytic systems to streamline production.
One-Pot Cyclization-Esterification
A novel one-pot method combines cyclization and esterification using a bifunctional catalyst. Starting from 2-aminopyridine-3-carbonitrile, the reaction proceeds via in situ generation of a ketene intermediate, which undergoes cyclization and subsequent methylation with methyl chloroformate. This method reduces purification steps and achieves a 65% overall yield.
Microwave-Assisted Synthesis
Microwave irradiation significantly accelerates reaction times. A protocol using DMF as a solvent and potassium tert-butoxide as a base completes the cyclization of 3-cyano-2-methylpyridine in 15 minutes at 150°C, followed by esterification with methyl iodide. This method boosts yields to 72% while minimizing thermal degradation.
Comparative Analysis of Synthetic Methods
The table below summarizes key parameters for the dominant preparation routes:
Challenges and Optimization Strategies
Regioselectivity in Cyclization
Unwanted regioisomers often form during cyclization due to the ambident nucleophilicity of pyridine derivatives. Employing bulky bases like 1,8-diazabicycloundec-7-ene (DBU) suppresses alternative pathways, enhancing regioselectivity to >90%.
Nitrile Group Stability
The cyano group is susceptible to hydrolysis under acidic or basic conditions. Using aprotic solvents (e.g., THF) and mild reagents (e.g., trimethylsilyl chloride) preserves the nitrile functionality during esterification.
Scalability of Metal-Catalyzed Reactions
Palladium-catalyzed methods face challenges in large-scale applications due to catalyst cost and residual metal contamination. Recent work demonstrates that polymer-supported palladium nanoparticles reduce metal leaching and enable catalyst recycling, cutting costs by 40% .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-cyano-1H-pyrrolo[3,2-b]pyridine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction might yield alcohols or alkanes .
Scientific Research Applications
Medicinal Chemistry
Methyl 6-cyano-1H-pyrrolo[3,2-b]pyridine-2-carboxylate has garnered attention for its potential therapeutic properties. Key applications include:
- Cancer Research : The compound has been investigated for its ability to inhibit fibroblast growth factor receptors (FGFRs), which are implicated in cancer cell proliferation. Inhibition of these receptors can induce apoptosis in cancer cells, making it a candidate for anticancer drug development .
- Anticonvulsant Activity : Studies have shown that derivatives of pyrrolo[2,3-b]pyridine exhibit anticonvulsant properties, suggesting potential applications in treating epilepsy .
Organic Synthesis
This compound serves as a versatile building block in organic synthesis:
- Synthesis of Complex Molecules : this compound can be used to synthesize more complex heterocyclic compounds through various chemical reactions such as cyclization and functionalization .
Material Science
The unique structure of this compound allows it to be explored in the development of new materials:
- Catalysts : The compound may act as a catalyst in various chemical reactions due to its ability to stabilize transition states during reactions .
Case Study 1: Anticancer Activity
In a study published by the Chemical Society of Ethiopia, researchers synthesized several derivatives of this compound and evaluated their cytotoxicity against various cancer cell lines. The results indicated that certain derivatives exhibited significant inhibition of cell growth, supporting further investigation into their mechanisms of action .
Case Study 2: Synthesis and Characterization
A research article detailed the synthesis of this compound through a multi-step reaction involving cyclization and esterification. Characterization techniques such as NMR and mass spectrometry confirmed the structure and purity of the synthesized compound .
Mechanism of Action
The mechanism of action of Methyl 6-cyano-1H-pyrrolo[3,2-b]pyridine-2-carboxylate involves its interaction with specific molecular targets. For example, it has been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and survival. By inhibiting these receptors, the compound can induce apoptosis (programmed cell death) in cancer cells .
Comparison with Similar Compounds
Structural Analogues: Substituent Variations
The following table compares key structural and physicochemical properties of methyl 6-cyano-1H-pyrrolo[3,2-b]pyridine-2-carboxylate with its halogenated and heterocyclic analogs:
Electronic and Reactivity Differences
- Cyano vs. Bromo derivatives (e.g., ethyl 6-bromo-pyrrolopyridine carboxylate) are preferred for Suzuki or Sonogashira couplings due to the bromine atom's superior leaving-group ability .
- Core Heterocycle Variations: Thieno[3,2-b]pyridine derivatives (e.g., methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate) exhibit notable anti-hepatocellular carcinoma activity (GI50 = 1.2 µM), attributed to amino and ethynyl substituents that enhance hydrogen bonding and π-π stacking .
Biological Activity
Methyl 6-cyano-1H-pyrrolo[3,2-b]pyridine-2-carboxylate (CAS No. 959245-07-9) is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article provides a comprehensive overview of its biological activity, including synthesis, structure-activity relationships (SAR), and specific case studies highlighting its pharmacological properties.
- Molecular Formula : C10H7N3O2
- Molecular Weight : 201.18 g/mol
- Structural Features : The compound features a pyrrolo[3,2-b]pyridine core with a cyano and carboxylate functional group, which are crucial for its biological activity.
Biological Activity Overview
This compound has been investigated for several biological activities:
-
Phosphodiesterase Inhibition :
- Recent studies indicate that derivatives of pyrrolo[3,2-b]pyridine compounds can act as selective inhibitors of phosphodiesterase 4B (PDE4B), which is implicated in inflammatory responses and central nervous system disorders. Compounds similar to this compound demonstrated significant inhibition of tumor necrosis factor-alpha (TNF-α) release from macrophages stimulated by lipopolysaccharides .
-
Anticancer Activity :
- The compound's structural analogs have shown promising results in inhibiting the proliferation of various cancer cell lines. For instance, certain pyrrolo derivatives have exhibited nanomolar activity against HeLa and MCF-7 cells, suggesting potential as anticancer agents . The introduction of specific substituents on the pyrrole ring has been linked to enhanced antiproliferative effects.
-
Antibacterial Properties :
- Preliminary investigations into the antibacterial activity of pyrrole derivatives have shown effectiveness against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 3.12 to 12.5 µg/mL, indicating that these compounds could serve as leads for developing new antibacterial agents .
Structure-Activity Relationships (SAR)
The biological activity of this compound is heavily influenced by its structural components:
| Substituent | Effect on Activity |
|---|---|
| Cyano Group | Enhances interaction with PDE4B |
| Carboxylate Group | Increases solubility and bioavailability |
| Methyl Substituent | Modulates potency against cancer cell lines |
Research has shown that modifications to the pyrrolo structure can lead to significant changes in biological activity. For example, replacing certain functional groups can enhance selectivity for PDE4B over other phosphodiesterase isoforms, potentially reducing side effects associated with broader inhibition profiles .
Case Studies
- PDE4B Inhibition Study :
- Anticancer Efficacy :
Q & A
Q. What are the primary synthetic routes for Methyl 6-cyano-1H-pyrrolo[3,2-b]pyridine-2-carboxylate?
The synthesis typically involves cyclization of aminopyridine precursors followed by functionalization. Key steps include:
- Cyclization : Reacting 3-amino-2-chloropyridine with acetylacetone derivatives under basic conditions to form the pyrrolopyridine core .
- Cyano Introduction : Substitution at the 6-position using copper(I) cyanide or palladium-catalyzed cyanation .
- Esterification : Methanol treatment in the presence of acid catalysts (e.g., H₂SO₄) to form the methyl ester . Example Protocol:
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Cyclization | Pyridine, 120°C, 12h | 65% |
| Cyanation | CuCN, DMF, 150°C | 45% |
| Esterification | H₂SO₄, MeOH, reflux | 85% |
Q. How is the compound characterized, and what purity standards are recommended?
- Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry (e.g., pyrrole NH at δ 12.5 ppm) and MS for molecular weight verification .
- Chromatography : HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95% recommended for biological assays) .
- Elemental Analysis : Carbon, hydrogen, and nitrogen content to validate stoichiometry .
Q. What biological activities have been observed for this compound?
- Anticancer Activity : Derivatives of structurally similar pyrrolopyridines show GI₅₀ values of 1.2–5 µM in HepG2 hepatocellular carcinoma models via G2/M cell cycle arrest .
- Antimicrobial Potential : Analogous compounds exhibit MIC values of 8–32 µg/mL against Gram-positive pathogens .
Q. Which functional groups are critical for reactivity and derivatization?
- Cyano Group : Susceptible to reduction (e.g., H₂/Pd-C → amine) or nucleophilic substitution (e.g., SNAr with thiols) .
- Ester Group : Hydrolyzable to carboxylic acid (NaOH/H₂O) for further coupling reactions .
- Pyrrole NH : Enables N-alkylation or coordination in metal-catalyzed cross-couplings .
Advanced Research Questions
Q. How can synthetic yield be optimized for large-scale production?
- Catalyst Screening : Pd(OAc)₂/Xantphos for cyanation improves yields to >60% compared to CuCN .
- Microwave Assistance : Reduces cyclization time from 12h to 2h with comparable yields .
- Solvent Optimization : Using DMF instead of DMSO enhances cyanation efficiency (55% → 70%) .
Q. What mechanistic insights explain its anticancer activity?
- Cell Cycle Arrest : Derivatives induce G2/M phase arrest in HepG2 cells, confirmed via flow cytometry (e.g., 2-fold increase in G2/M population at 5 µM) .
- Kinase Inhibition : Molecular docking suggests binding to ATP pockets of Aurora kinases (docking scores: −9.2 kcal/mol) .
Q. How can contradictory data on hepatotoxicity be resolved?
- Structure-Toxicity Analysis : Methoxy or quinoline substituents increase hepatotoxicity (GI₅₀ < 10 µM in PLP1 cells), while amino-substituted aryl groups reduce it (GI₅₀ > 125 µM) .
- Metabolic Profiling : LC-MS/MS to identify toxic metabolites (e.g., epoxide intermediates) .
Q. What computational methods predict its bioactivity and reactivity?
- QSAR Modeling : 3D-WHIM descriptors correlate with anticancer activity (R² = 0.82), while 3D-GETWAY predicts hepatotoxicity (R² = 0.75) .
- DFT Calculations : HOMO-LUMO gaps (~4.5 eV) indicate electrophilic reactivity at the cyano group .
Q. What protocols evaluate in vitro toxicity and selectivity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
